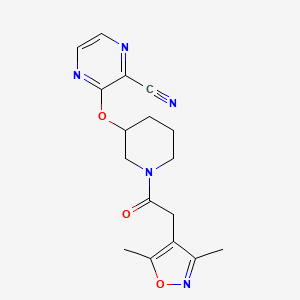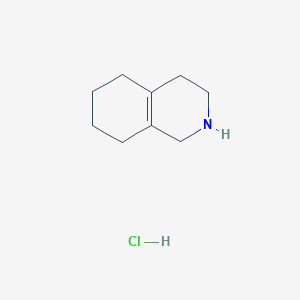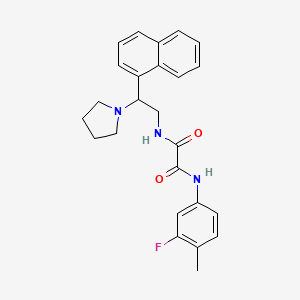
Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives, which includes “Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate” consists of a thiophene ring attached to a piperidine ring through a carbonyl group. The piperidine ring is further attached to a benzoate group through another carbonyl group.
Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and complex. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to synthesize aminothiophene derivatives .
科学的研究の応用
Organic Synthesis and Chemical Properties
Organic Synthesis Enhancements : Studies have shown that modifications in the molecular structure, such as the introduction of an o-methyl group, can significantly influence the reaction rate and mechanism in organic synthesis. For instance, the presence of an o-methyl group in benzoyl moiety retards the reaction rate but does not alter the mechanism, indicating the importance of structural considerations in chemical reactions (Um et al., 2005).
Molecular Structure Analysis : X-ray diffraction studies have been pivotal in understanding the stereochemistry of related compounds, revealing the absolute configurations and spatial arrangements that are critical for their chemical behavior and potential applications (Peeters, Blaton, & Ranter, 1994).
Pharmacological Implications
Neuroprotective Potential : Certain derivatives, like (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists, offering promising avenues for neuroprotective applications. These compounds highlight the therapeutic potential of structurally related piperidine derivatives in treating neurological conditions (Chenard et al., 1995).
Antimicrobial Activities : The synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone demonstrates the antimicrobial potential of compounds within this chemical family. These studies provide insights into developing novel antimicrobial agents, showcasing the importance of structural modifications for enhanced activity (Patel & Patel, 2017).
Materials Science and Liquid Crystal Research
- Mesophase Behavior and DFT Calculations : The synthesis and analysis of azo/ester/Schiff base liquid crystals have contributed to understanding mesomorphic stability and optical activity. These studies are crucial for applications in display technologies and materials science, where the precise control of mesophase behavior and optical properties is essential (Ahmed et al., 2020).
将来の方向性
Thiophene and its substituted derivatives, including “Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate”, have shown interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
特性
IUPAC Name |
methyl 4-(4-thiophen-3-ylpiperidine-1-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-22-18(21)15-4-2-14(3-5-15)17(20)19-9-6-13(7-10-19)16-8-11-23-12-16/h2-5,8,11-13H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLOJWZAIHJUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2739621.png)


![Tert-butyl 4-[[methyl-[3-(prop-2-enoylamino)propanoyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B2739624.png)

![N-[(2-chloro-4-fluorophenyl)methyl]-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2739627.png)
![7-ethyl-8-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2739628.png)
![2-(5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-3-yl)acetic acid](/img/structure/B2739630.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3,4,5-trimethoxybenzamide](/img/structure/B2739635.png)


![N-[3-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2739643.png)
![4-ethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2739644.png)